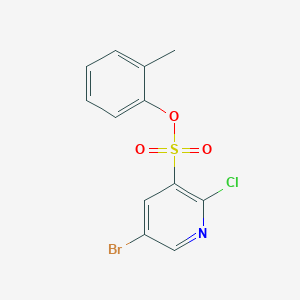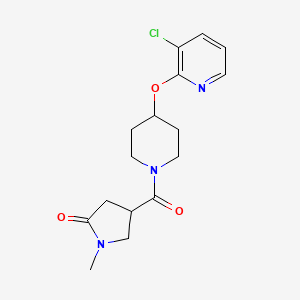
2-Methylphenyl 5-bromo-2-chloropyridine-3-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylphenyl 5-bromo-2-chloropyridine-3-sulfonate is a complex organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of a sulfonate group attached to a pyridine ring, which is further substituted with bromine, chlorine, and a methylphenyl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl 5-bromo-2-chloropyridine-3-sulfonate typically involves multiple steps. One common method includes the sulfonation of 5-bromo-2-chloropyridine, followed by the introduction of the 2-methylphenyl group. The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid for the sulfonation step. The subsequent steps may involve the use of palladium-catalyzed coupling reactions to introduce the 2-methylphenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and the use of automated systems to control reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylphenyl 5-bromo-2-chloropyridine-3-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The sulfonate group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield derivatives with different functional groups.
Applications De Recherche Scientifique
2-Methylphenyl 5-bromo-2-chloropyridine-3-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Methylphenyl 5-bromo-2-chloropyridine-3-sulfonate exerts its effects involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The bromine and chlorine atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloropyridine: A simpler compound with similar halogen substitutions but lacking the sulfonate and methylphenyl groups.
2-Chloro-5-bromopyridine: Another similar compound with the positions of the halogens reversed.
5-Bromo-2-fluoropyridine: A compound where the chlorine is replaced with fluorine.
Uniqueness
2-Methylphenyl 5-bromo-2-chloropyridine-3-sulfonate is unique due to the presence of the sulfonate group and the 2-methylphenyl substitution. These groups confer distinct chemical properties, such as increased solubility in polar solvents and the ability to participate in specific types of chemical reactions that simpler analogs cannot.
Propriétés
IUPAC Name |
(2-methylphenyl) 5-bromo-2-chloropyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO3S/c1-8-4-2-3-5-10(8)18-19(16,17)11-6-9(13)7-15-12(11)14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSJJYKZFPRLRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=C(N=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2954863.png)

![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine](/img/structure/B2954865.png)

![N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)ethanediamide](/img/structure/B2954868.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2954870.png)



![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2954877.png)
![rac-tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2954878.png)
![1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chloro-6-fluorophenyl)ethan-1-one](/img/structure/B2954879.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2954883.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2954885.png)
